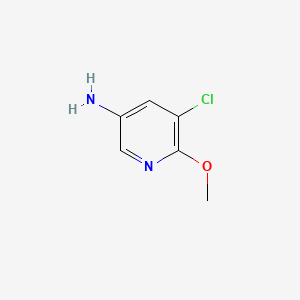

5-氯-6-甲氧基吡啶-3-胺

描述

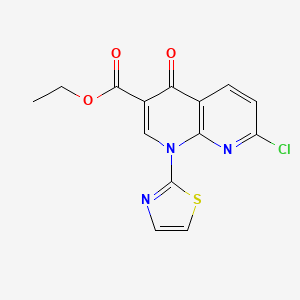

“5-Chloro-6-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.58 g/mol . The InChI code for this compound is 1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study describes a safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for lumacaftor, which avoids the utilization of peroxide .Molecular Structure Analysis

The molecular structure of “5-Chloro-6-methoxypyridin-3-amine” can be represented by the InChI code 1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 . The compound has a molecular weight of 158.58 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-6-methoxypyridin-3-amine” include a molecular weight of 158.58 g/mol . The compound has a molecular formula of C6H7ClN2O .科学研究应用

Nitration and Hydrolysis of Pyridine Derivatives: Bissell和Swansiger(1987)的研究讨论了3-氯-5-甲氧基吡啶N-氧化物的硝化反应,产生了单硝化和二硝化产物。这突显了相关化合物的化学反应性,这可能对开发新材料或药物(Bissell & Swansiger, 1987)具有影响。

Stability of Imino Macrocycles in Water: Saggiomo和Lüning(2008)研究了从4-甲氧基吡啶-2,6-二甲醛衍生的亚胺在水中的稳定性。这种在水环境中的稳定性对于生物系统和药物开发的应用至关重要(Saggiomo & Lüning, 2008)。

Synthesis and Biological Activity of Pyridin Derivatives: 卢久福等人(2015)合成并分析了吡唑[1,5-a]嘧啶-7-胺衍生物的晶体结构,展示了中等抗癌活性。这表明结构类似的化合物可能具有潜在的药物应用(Lu Jiu-fu et al., 2015)。

Nucleophilic Amination for Medicinal Interest: 庞、加贺和千叶(2018)的研究开发了一种亲核胺化方法,可用于甲氧基吡啶的亲核胺化,从而得到具有药用价值的氨基吡啶。这种方法可能适用于合成5-氯-6-甲氧基吡啶-3-胺的衍生物(Pang, Kaga, & Chiba, 2018)。

Synthesis of Pyridazine Derivatives: Bryant、Kunng和South(1995)开发了一种用于3-氯-5-甲氧基吡啶噻二嗪的大规模合成方法。这种合成方法可能与制备5-氯-6-甲氧基吡啶-3-胺衍生物相关。

Structural Characterization of Thiazoles: Böck等人(2021)报道了N-(6-甲氧基吡啶-3-基)噻唑的合成和结构表征。了解这类化合物的结构和性质有助于它们在药物和材料科学中的应用。

属性

IUPAC Name |

5-chloro-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUGEKNUDFVPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724632 | |

| Record name | 5-Chloro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methoxypyridin-3-amine | |

CAS RN |

158387-20-3 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158387-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)